4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-17-8-6-16(7-9-17)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOOPFDQYZOVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-((4-Phenylpiperazin-1-yl)sulfonyl)ethylamine
This intermediate is synthesized through sulfonylation of 2-aminoethyl-4-phenylpiperazine with 4-fluorobenzenesulfonyl chloride.
Procedure :
- Reagents :
- 2-Aminoethyl-4-phenylpiperazine (1.0 equiv)
- 4-Fluorobenzenesulfonyl chloride (1.1 equiv)
- Triethylamine (2.0 equiv, as base)
- Tetrahydrofuran (THF, anhydrous)
Reaction Conditions :
- Dissolve 2-aminoethyl-4-phenylpiperazine in THF under nitrogen.
- Add triethylamine dropwise at 0°C to neutralize liberated HCl.
- Introduce 4-fluorobenzenesulfonyl chloride slowly to avoid exothermic side reactions.
- Stir at room temperature for 12–18 hours.
Workup :
- Quench with water and extract with ethyl acetate.
- Wash organic layer with brine, dry over MgSO₄, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate gradient).
Alternative Sulfonylation Approaches
Recent studies highlight solvent and base variations to enhance efficiency:
| Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Triethylamine | THF | 0°C → RT | 81% | |
| Pyridine | DCM | RT | 60% | |
| NaHCO₃ | H₂O/THF | 0°C | 77% |
Key observations:
- Triethylamine in THF maximizes yield due to superior solubility and HCl scavenging.
- Pyridine offers moderate yields but simplifies purification in dichloromethane (DCM).
Amide Bond Formation
Activation of 4-Fluorobenzoic Acid
The carboxylic acid is activated to facilitate nucleophilic attack by the sulfonamide intermediate’s amine. Common methods include:
Acid Chloride Formation :
- React 4-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
- Typical conditions: Reflux in DCM with catalytic DMF for 2–4 hours.
Coupling Reagents :
- EDCl/HOBt or HATU in DMF at 0°C → RT.
Procedure :
- Reagents :
- 4-Fluorobenzoyl chloride (1.2 equiv)
- 2-((4-Phenylpiperazin-1-yl)sulfonyl)ethylamine (1.0 equiv)
- Triethylamine (2.0 equiv)
- DCM (anhydrous)
Reaction Conditions :
- Add 4-fluorobenzoyl chloride to a stirred solution of the sulfonamide intermediate in DCM.
- Introduce triethylamine dropwise to maintain pH >8.
- Stir at room temperature for 6–8 hours.
Workup :
- Wash with 1M HCl (remove excess acid chloride) and saturated NaHCO₃.
- Dry organic layer and concentrate.
- Recrystallize from ethanol/water for high-purity product.
Comparative Analysis of Amidation Strategies
| Method | Reagent | Solvent | Yield | Purity |
|---|---|---|---|---|
| Acid Chloride | SOCl₂ | DCM | 70% | 95% |
| EDCl/HOBt | EDCl, HOBt | DMF | 68% | 98% |
| HATU | HATU, DIPEA | DMF | 72% | 97% |
- Acid Chloride : Cost-effective but requires stringent anhydrous conditions.
- HATU : Higher yields but expensive for large-scale synthesis.
Integrated One-Pot Synthesis
Recent advancements propose a one-pot approach to minimize intermediate isolation:
- Sulfonylation : React 2-aminoethyl-4-phenylpiperazine with 4-fluorobenzenesulfonyl chloride in THF.
- In Situ Amidation : Directly add 4-fluorobenzoyl chloride post-sulfonylation.
Advantages :
Challenges :
- Requires precise stoichiometry to avoid over-acylation.
Analytical Characterization
Critical spectroscopic data for validation:
¹H NMR (400 MHz, CDCl₃) :
- δ 7.85–7.78 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.62 (t, 2H, -SO₂NHCH₂), 2.95–2.85 (m, 4H, piperazine), 2.65–2.55 (m, 4H, piperazine).
LC-MS (ESI+) :
- m/z 446.2 [M+H]⁺.
Industrial-Scale Considerations
For bulk synthesis, key parameters include:
- Solvent Recovery : THF and DCM are distilled and reused.
- Catalyst Recycling : Triethylamine is neutralized and regenerated.
- Waste Management : HCl byproducts are neutralized with NaOH.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Variations
Key structural analogs differ in substituents on the piperazine ring, sulfonyl linker modifications, or benzamide substitutions. Below is a comparative analysis:
Pharmacological and Physicochemical Comparisons
- Receptor Selectivity: The 2-methoxyphenyl analog () likely exhibits higher 5-HT1A affinity compared to the parent compound due to electron-donating methoxy groups, which enhance π-π interactions with aromatic receptor residues. The dihydrobenzodioxin derivative () shows nanomolar 5-HT1A binding (Ki < 1 nM), suggesting that bulky, lipophilic groups on piperazine improve receptor selectivity.
- Metabolic Stability :
- Solubility and Bioavailability :
- Piperidine sulfonyl analogs () exhibit lower aqueous solubility than piperazine derivatives due to reduced hydrogen-bonding capacity.
Biological Activity
4-Fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound belongs to the class of arylsulfonamide derivatives, which are known for their interactions with various biological targets, particularly serotonin receptors. The compound's structure includes a sulfonamide functional group and a piperazine moiety, which are critical for its biological activity.
The molecular formula of this compound is C16H21N3O3S, with a molecular weight of approximately 363.5 g/mol. The presence of a fluorine atom at the para position of the benzene ring significantly influences its pharmacological properties and receptor interactions.
Serotonin Receptor Interaction
Research indicates that this compound acts as a selective antagonist for the 5-HT7 serotonin receptor . This receptor is implicated in various neurological processes, including mood regulation and anxiety. Compounds targeting the 5-HT7 receptor have shown potential antidepressant and anxiolytic effects, suggesting that this compound could be beneficial in treating mood disorders.
Anticonvulsant Activity
In addition to its serotonergic activity, this compound has been evaluated for anticonvulsant properties. Studies involving animal models have demonstrated that derivatives containing the phenylpiperazine fragment exhibit notable anticonvulsant activity. For instance, compounds similar to this compound were tested in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, revealing protective effects at specific dosages .
The mechanism through which this compound exerts its biological effects primarily involves its interaction with neurotransmitter pathways:
- Inhibition of Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE activity, enhancing cholinergic neurotransmission. This action may contribute to both its anticonvulsant and potential cognitive-enhancing effects.
- Modulation of Ion Channels : It is believed that the compound interacts with various ion channels involved in neuronal signaling, although specific pathways are still under investigation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Variations in substituents can significantly impact receptor binding properties and biological activity:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide | 1049441-61-3 | Contains an isopropyl group affecting receptor binding properties. |
| 4-Fluoro-N-(2-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide | Not available | Substituted with a methoxy group influencing lipophilicity and receptor selectivity. |
| N-Cyclohexyl-4-fluoro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | Not available | Incorporates a cyclohexyl group altering steric properties and potentially biological activity. |
These variations illustrate how modifications can lead to differences in pharmacological profiles, guiding future drug design efforts.
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound:
- Anticonvulsant Efficacy : In one study, derivatives showed significant protection in MES tests at doses of 100 mg/kg and higher, indicating robust anticonvulsant activity .
- Mood Regulation : Another investigation focused on the serotonergic properties of similar compounds demonstrated their potential as antidepressants by modulating serotonin levels in animal models.
Q & A
Q. How can reaction mechanisms for sulfonylation and coupling steps be elucidated?
- Kinetic studies: Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., sulfonyl chloride formation) .
- Isotope labeling: Use ³⁴S-labeled reagents to trace sulfonylation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
